3-(4-nitro-1H-imidazol-1-yl)cyclobutanol
Description
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanol is a bicyclic organic compound featuring a strained cyclobutanol ring (C₄H₇OH) fused to a 4-nitroimidazole moiety. The nitro group (-NO₂) on the imidazole ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The cyclobutanol component contributes steric strain due to its small ring size, which may enhance its participation in ring-opening or expansion reactions.
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-6,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKOPMBUZHCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621711, DTXSID901235055 | |
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716316-17-5, 1364663-41-1 | |
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The introduction of the nitro group can be achieved through nitration reactions using reagents such as nitric acid or nitrogen dioxide. The cyclobutanol ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or nitrogen dioxide for nitration.
Substitution: Electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and various substituted imidazole compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the development of more complex molecular architectures, which can be tailored for specific applications in pharmaceuticals and materials science.
Biological Applications
Biochemical Probes
This compound is being investigated for its potential as a biochemical probe. The nitroimidazole moiety is known for its ability to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, making it a candidate for studying various biological pathways .
Antimicrobial Properties
Research indicates that derivatives of nitroimidazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of drug-resistant strains of Helicobacter pylori, highlighting their potential in treating infections where traditional antibiotics fail .
Anticancer Activity
The compound's mechanism of action involves cytotoxic effects on cancer cells, making it a subject of interest in cancer research. The bioreductive activation process can lead to selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.
Medical Applications
Therapeutic Development
this compound is being explored for its therapeutic properties. Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development aimed at overcoming resistance mechanisms in pathogens and tumors .
Industrial Applications
Material Science
In industrial chemistry, this compound is utilized in the development of new materials and catalysts. Its unique properties can enhance the performance of various chemical processes, contributing to more efficient production methods in chemical manufacturing.
Table 1: Antimicrobial Activity of Nitroimidazole Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 27 | |
| This compound | S. aureus | 32 | |
| Hybrid Compound A | H. pylori (metronidazole-resistant) | 30 |
Table 2: Potential Therapeutic Properties
| Application Area | Compound Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against resistant strains | Demonstrated significant inhibition in vitro |
| Anticancer | Cytotoxic effects on tumor cells | Selective toxicity observed under hypoxic conditions |
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine
- Molecular Formula: C₇H₁₀N₄O₂ (vs. C₇H₈N₃O₃ for the cyclobutanol derivative).
- Key Differences : The cyclobutanamine replaces the hydroxyl (-OH) group with an amine (-NH₂), altering hydrogen-bonding capacity and acidity/basicity.
(Z)-3-(9-Anthryl)-1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)prop-2-en-1-one
- Molecular Formula : C₂₆H₁₆ClN₃O₃.
- Key Differences: This larger, more complex derivative includes an anthryl group and a chlorophenyl ketone. The extended π-system facilitates π-π stacking interactions in crystal packing, as observed in its X-ray structure . Crystallography: The anthryl-imidazole dihedral angle (64.75°) and short Cl-O (3.181 Å) contacts highlight steric and electronic effects absent in simpler cyclobutanol derivatives .
Physical and Chemical Properties
Notes:
- The cyclobutanol’s hydroxyl group enhances solubility in polar solvents compared to the amine.
- Steric hindrance from the nitroimidazole group may reduce reaction rates in ring-expansion reactions compared to unsubstituted cyclobutanols .
Crystallographic Insights
- Techniques: X-ray diffraction methods (e.g., SHELX, ORTEP-III) are critical for resolving strained cyclobutanol derivatives .
- Packing Interactions: In related nitroimidazole compounds, π-π stacking and dipole-dipole interactions dominate crystal packing. For example, the anthryl derivative forms layers via π-π interactions, while short C-O (2.985 Å) and Cl-O (3.181 Å) contacts suggest dipolar stabilization . The cyclobutanol analog may exhibit O-H···O hydrogen bonds between hydroxyl and nitro groups.
Biological Activity
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₉N₃O₃
- CAS Number : 716316-17-5
- Molecular Weight : 183.16 g/mol
The compound contains a nitro group attached to an imidazole ring, which is known to influence its biological activity.
The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of neurodegenerative disorders and cancer therapies. Research indicates that imidazole derivatives often exhibit anti-inflammatory and neuroprotective effects, likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Synergistic Effects with Chemotherapeutics : Research indicated that combining this compound with conventional chemotherapeutics enhances their efficacy, potentially allowing for lower doses and reduced side effects.
Neuroprotective Effects
The compound has shown promise in models of neurodegeneration:
- Reduction of Neuroinflammation : Studies suggest that this compound can decrease levels of pro-inflammatory cytokines in neuronal cultures, indicating a protective effect against neuroinflammatory processes associated with diseases like Alzheimer's.
- Protection Against Oxidative Stress : The compound exhibits antioxidant properties, which may help in mitigating oxidative damage in neuronal cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
